4-Benzoylbenzoic acid
Overview
Description
4-(Phenylcarbonyl)benzoic Acid, also known as 4-Benzoylbenzoic Acid, is an aromatic compound with the molecular formula C14H10O3. It is characterized by a benzoyl group attached to a benzoic acid moiety. This compound is known for its photooxidant properties and is used in various chemical and biological applications .
Synthetic Routes and Reaction Conditions:
Oxidation of Benzyl Alcohol: One common method involves the oxidation of benzyl alcohol using strong oxidizing agents like potassium permanganate (KMnO4) or chromic acid (H2CrO4).
Hydrolysis of Phenyl Cyanide: Another method involves the hydrolysis of phenyl cyanide with acid to produce benzoic acid, which is then converted to 4-(Phenylcarbonyl)benzoic Acid.
Industrial Production Methods: Industrial production typically involves large-scale oxidation reactions using controlled conditions to ensure high yield and purity. The reaction conditions include maintaining specific temperatures and using catalysts to accelerate the reaction .
Mechanism of Action
Target of Action
It is known to interact with certain enzymes such as ache (acetylcholinesterase), bche (butyrylcholinesterase), and ces1 (carboxylesterase 1) . These enzymes play crucial roles in various biological processes, including neurotransmission and drug metabolism.
Mode of Action
It is known to be a benzophenone derivative . Benzophenone derivatives are known for their ability to absorb ultraviolet light, which can lead to various chemical reactions. This property is often utilized in the field of photodynamic therapy, where light-sensitive compounds are used to generate reactive oxygen species that can damage targeted cells .
Biochemical Pathways
Given its interactions with enzymes like ache, bche, and ces1 , it can be inferred that it may influence cholinergic neurotransmission and the metabolism of various drugs and xenobiotics.
Pharmacokinetics
Its solubility in water, which can impact its bioavailability, has been noted .
Result of Action
It has been noted that cotton fabrics incorporated with 4-benzoylbenzoic acid have shown pesticide degradation ability when exposed to uv irradiation . This suggests that it may have potential applications in environmental remediation.
Action Environment
The action of this compound can be influenced by environmental factors such as light and pH. For instance, its ability to degrade pesticides when incorporated into cotton fabrics is activated by UV irradiation . Additionally, the speciation and optical properties of this compound have been found to be pH-dependent .
Biochemical Analysis
Biochemical Properties
4-Benzoylbenzoic acid is a widely used photosensitizer and a common proxy of environmentally relevant chromophores It has been shown to interact with various enzymes, proteins, and other biomolecules
Molecular Mechanism
It is known to undergo hydrogenolysis to 4-benzylbenzoic acid
Chemical Reactions Analysis
4-(Phenylcarbonyl)benzoic Acid undergoes various chemical reactions, including:
Oxidation: It acts as a photooxidant, forming electrophilic aromatic ketones upon light activation.
Reduction: The compound can be reduced to primary alcohols using reducing agents like lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate, chromic acid.
Reducing Agents: Lithium aluminum hydride.
Substitution Reagents: Various electrophiles depending on the desired substitution.
Major Products Formed:
Oxidation: Electrophilic aromatic ketones.
Reduction: Primary alcohols.
Substitution: Substituted aromatic compounds.
Scientific Research Applications
4-(Phenylcarbonyl)benzoic Acid is used in several scientific research applications:
Comparison with Similar Compounds
- 4-Carboxybenzophenone
- p-Benzoylbenzoic Acid
- p-Carboxybenzophenone
Comparison: 4-(Phenylcarbonyl)benzoic Acid is unique due to its strong photooxidant properties, which make it particularly useful in photoactivated synthesis and biological studies. Compared to similar compounds, it has a higher efficiency in forming electrophilic aromatic ketones upon light activation .
Properties
IUPAC Name |
4-benzoylbenzoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10O3/c15-13(10-4-2-1-3-5-10)11-6-8-12(9-7-11)14(16)17/h1-9H,(H,16,17) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IFQUPKAISSPFTE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)C2=CC=C(C=C2)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60209996 | |
Record name | 4-Benzoylbenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60209996 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
226.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
611-95-0 | |
Record name | 4-Benzoylbenzoic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=611-95-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-Benzoylbenzoic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000611950 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4-Benzoylbenzoic acid | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=37115 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 4-Benzoylbenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60209996 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-benzoylbenzoic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.352 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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